molecular formula C24H29N5O2S B11247210 2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine

2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine

Cat. No.: B11247210
M. Wt: 451.6 g/mol
InChI Key: SWRYETURCDTULJ-UHFFFAOYSA-N
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Description

2-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C24H29N5O2S

Molecular Weight

451.6 g/mol

IUPAC Name

2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C24H29N5O2S/c1-4-20-7-11-22(12-8-20)32(30,31)29-15-13-28(14-16-29)24-25-19(3)17-23(27-24)26-21-9-5-18(2)6-10-21/h5-12,17H,4,13-16H2,1-3H3,(H,25,26,27)

InChI Key

SWRYETURCDTULJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained in high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is unique due to its specific structural features, such as the ethylbenzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

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